molecular formula C15H12INO4 B13565541 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

Katalognummer: B13565541
Molekulargewicht: 397.16 g/mol
InChI-Schlüssel: UXJQGMCULRVEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an iodine atom attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves the protection of the amino group of 5-iodobenzoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

Wirkmechanismus

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions in peptide synthesis. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C15H12INO4

Molekulargewicht

397.16 g/mol

IUPAC-Name

5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI-Schlüssel

UXJQGMCULRVEED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.